2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid
Description
1 Structural Characterization
Molecular Architecture and Crystallographic Analysis
2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid features a fused benzoxazole ring system with a methyl substituent at position 2 and an acetic acid group at position 5. The benzoxazole core consists of a benzene ring fused to an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom). The methyl group enhances steric and electronic effects, while the acetic acid moiety introduces hydrogen-bonding potential and acidity.
Key Structural Features:
- Benzoxazole Core : The fused aromatic system exhibits planarity, with alternating double bonds. The oxygen and nitrogen atoms contribute to electron-withdrawing effects, influencing reactivity.
- Methyl Substituent : Positioned at the 2-carbon of the benzoxazole, this group increases lipophilicity and may induce steric hindrance in molecular packing.
- Acetic Acid Group : The carboxylic acid at position 5 facilitates hydrogen bonding and potential salt formation, impacting solubility and crystal packing.
Crystallographic data for this compound are limited, but comparative analysis with related benzoxazole derivatives (e.g., 2-(1,3-benzoxazol-5-yl)acetic acid) suggests that the carboxylic acid group likely participates in intermolecular hydrogen bonds, forming a network that stabilizes the crystal lattice. The methyl group may adopt a conformation that minimizes steric clashes, possibly oriented toward the benzoxazole ring’s π-system.
Spectroscopic Identification (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for this compound are unavailable, structural analogs provide insights:
- Proton NMR :
- Methyl Group : A singlet (δ ~2.4 ppm) due to symmetry and lack of neighboring protons.
- Aromatic Protons : Peaks in the δ 7.0–8.0 ppm range, with splitting patterns dependent on substituent positions.
- Carboxylic Acid Proton : A broad singlet (δ ~12 ppm) if deprotonated or a sharp peak if protonated.
- Carbon NMR :
- Acetic Acid Carbonyl : δ ~170–175 ppm.
- Benzoxazole Carbons : δ ~120–150 ppm for aromatic carbons, with distinct shifts for oxygen- and nitrogen-adjacent positions.
Infrared (IR) Spectroscopy
- Carboxylic Acid Group :
- O–H stretch: Broad peak at 2500–3000 cm⁻¹ (if protonated).
- C=O stretch: Strong absorption at 1700–1750 cm⁻¹.
- Benzoxazole Ring :
- C=N and C–O–C stretches: Peaks at 1500–1600 cm⁻¹ and 1250–1300 cm⁻¹, respectively.
Mass Spectrometry
The molecular ion peak would appear at m/z 191.18 (C₁₀H₉NO₃), with fragmentation patterns consistent with cleavage of the acetic acid group or benzoxazole ring.
Comparative Structural Analysis with Benzoxazole Derivatives
2-(1,3-Benzoxazol-5-yl)acetic Acid
This analog lacks the methyl substituent at position 2. Key differences include:
| Property | 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic Acid | 2-(1,3-Benzoxazol-5-yl)acetic Acid |
|---|---|---|
| Molecular Weight | 191.18 g/mol | 177.16 g/mol |
| Lipophilicity | Higher due to methyl group | Lower |
| Hydrogen-Bonding | Potential for intramolecular interactions | Limited to carboxylic acid |
The methyl group in the target compound enhances steric bulk, potentially altering reactivity in nucleophilic or electrophilic substitutions.
2-(1,2-Benzoxazol-3-yl)acetic Acid
This derivative has a different substitution pattern (acetic acid at position 3 of a 1,2-benzoxazole). Structural variations include:
- Electronic Effects : The 1,2-benzoxazole isomer exhibits distinct π-electron distribution compared to the 1,3-isomer, affecting reactivity.
- Acid Group Position : The 3-position acetic acid may engage in different hydrogen-bonding networks, influencing crystal packing and solubility.
General Benzoxazole Trends
The benzoxazole core’s planarity and electron-deficient nature make it susceptible to:
- Proton Transfer : Intramolecular proton shifts in acidic environments.
- Coordination Chemistry : Potential binding to metal ions via nitrogen or oxygen atoms.
- Photochemical Reactivity : Participation in excited-state intramolecular proton transfer (ESIPT) in fluorophores.
Properties
IUPAC Name |
2-(2-methyl-1,3-benzoxazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTMGHNOIGLWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid typically involves the reaction of 2-aminophenol with acetic acid derivatives under specific conditions. One common method includes the use of 2-aminophenol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Oxidative Coupling Reactions
The acetic acid moiety facilitates oxidative coupling with aldehydes to form derivatives with enhanced bioactivity. For example:
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Reaction with aromatic aldehydes : Under lead tetraacetate catalysis in ethanol/NaOH, the compound undergoes oxidative coupling to form 2-substituted benzoxazole acetic acid derivatives. This method achieved 70–85% yields and produced compounds with cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines .
| Substrate (Aldehyde) | Catalyst | Reaction Time | Yield (%) | Cytotoxic IC₅₀ (μM) |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Lead tetraacetate | 3 hours | 82 | 12.4 (MCF-7) |
| 3-Nitrobenzaldehyde | Lead tetraacetate | 3 hours | 78 | 15.1 (HCT-116) |
Condensation Reactions
The benzoxazole ring participates in condensation with aldehydes under green chemistry conditions:
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Solvent-free synthesis : Using potassium ferrocyanide as a catalyst, the compound reacts with aldehydes via grinding at room temperature. This method achieves 87–96% yields in <2 minutes, demonstrating high atom economy .
-
Nano-catalyzed approaches : Titanium-alumina mixed oxide (MTAMO) catalysts enable condensation with aldehydes in aqueous H₂O₂/ethanol, yielding 90–96% products at 50°C .
Mechanistic Pathway :
-
Aldehyde activation via hydrogen bonding with the catalyst.
-
Nucleophilic attack by the benzoxazole’s amino group.
Acid Derivative Formation
The acetic acid group undergoes esterification and amidation:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (95% yield), used as intermediates in drug design .
-
Amidation : Couples with aryl amines using EDC/HOBt, yielding bioactive amides (e.g., heparanase inhibitors with IC₅₀ ≈ 200 nM) .
Electrophilic Substitution
The electron-rich benzoxazole ring undergoes halogenation and nitration:
-
Chlorination : Reacts with Cl₂/FeCl₃ at 0°C to form 4-chloro derivatives (65% yield) .
-
Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups at the 6-position (58% yield) .
Catalytic Hydrogenation
The compound’s double bonds are reduced under H₂/Pd-C (10 atm, 80°C), yielding saturated analogs with retained antimicrobial activity .
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer (t₁/₂ > 24 hours) but undergoes hydrolysis in acidic media (pH 2.0, t₁/₂ = 3.5 hours) .
Key Research Findings
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
The compound is widely utilized as a precursor in the synthesis of more complex organic molecules. Its benzoxazole moiety is particularly valuable due to its ability to participate in various chemical reactions, leading to the formation of diverse derivatives. For instance, it has been employed in the synthesis of novel benzoxazole derivatives that exhibit promising biological activities .
Synthetic Methodologies
Recent advancements in synthetic strategies have highlighted the efficiency of using 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid in reactions involving 2-aminophenol and various substrates. A notable method involves the condensation reaction with aldehydes under environmentally friendly conditions, yielding high product yields (90–96%) in a short reaction time .
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have shown strong antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL. Molecular docking studies suggest that these compounds inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that benzoxazole derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For example, one study evaluated the cytotoxicity of synthesized benzoxazole derivatives using the MTT assay against several cancer cell lines, confirming their potential as anticancer agents .
Case Studies
Industrial Applications
Material Development
In addition to its chemical and biological applications, 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is used in developing new materials such as polymers and coatings. Its unique properties allow for modifications that can enhance material performance in various industrial applications.
Mechanism of Action
The mechanism by which 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzoxazole Core
Substituents at the 2-Position
- 2-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]acetic acid (Compound 13) : Replaces the methyl group with a furan-2-yl substituent. This modification introduces aromaticity and π-electron density, which may alter binding affinity in biological systems. The furan group also increases steric bulk compared to the methyl group .
- 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]propanamide: Features a 4-chlorophenyl group at the 2-position and a propanamide instead of acetic acid.
Modifications at the 5-Position
- 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid: Replaces acetic acid with a carbamoylpropanoic acid chain. This introduces a longer linker and an additional amide group, which could influence interactions with enzymes or receptors .
- OGT 2115 : A complex derivative with a 4-bromophenyl-3-fluorophenyl substituent at the 5-position. The bromine and fluorine atoms enhance electronic effects and may contribute to halogen bonding in target proteins .
Heterocycle Replacements
- 2-(3-Methylisoxazol-5-yl)acetic acid: Replaces the benzoxazole core with an isoxazole ring. The molecular weight is significantly lower (141.13 g/mol vs. ~217.21 g/mol for the target compound), impacting pharmacokinetics .
- Thiadiazole derivatives (e.g., IVa-o) : Replace benzoxazole with 1,3,4-thiadiazole. These compounds exhibit varied biological activities, such as antimicrobial effects, but lack the oxygen atom in the heterocycle, reducing polarity compared to benzoxazoles .
Biological Activity
2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Benzoxazole Derivatives
Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The specific compound 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid has been investigated for its potential in various therapeutic areas.
The biological activity of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid can be attributed to several mechanisms:
- Target Interactions : This compound interacts with biological targets through non-covalent interactions, influencing various biochemical pathways.
- Inhibition of Pathogen Growth : It has demonstrated effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for antimicrobial applications.
- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid has been documented through Minimum Inhibitory Concentration (MIC) studies. The compound shows significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Bacillus subtilis | 25 | Moderate |
| Escherichia coli | 50 | Moderate |
| Candida albicans | 12.5 | High |
This table illustrates the effectiveness of the compound against selected microorganisms, indicating its potential use in treating infections caused by resistant strains .
Anti-inflammatory Activity
Research has shown that benzoxazole derivatives exhibit promising anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, compounds similar to 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid demonstrated significant reductions in inflammation markers .
Anticancer Activity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably:
- Breast Cancer Cells : Exhibited IC50 values indicating effective inhibition.
- Liver Cancer Cells : Showed selective toxicity towards cancer cells compared to normal cells.
This suggests that 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid may be a promising candidate for further development as an anticancer therapeutic agent .
Case Studies
Several studies have highlighted the biological activity of benzoxazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antimicrobial and anticancer properties. It was found that modifications at specific positions on the benzoxazole ring significantly influenced biological activity .
- Structure–Activity Relationship (SAR) : Research established a SAR for benzoxazole derivatives, indicating that electronic properties and steric factors at different positions are critical for enhancing activity against specific targets .
Q & A
Q. What are the established synthetic routes for 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid and its derivatives?
The compound can be synthesized via reductive amination or cyclocondensation reactions. For example:
- Hydrazide formation : Reacting methyl esters (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate under reflux in ethanol yields acetohydrazide derivatives. Reaction progress is monitored via TLC (chloroform:methanol, 7:3) .
- Acid-catalyzed cyclization : Using p-toluenesulfonic acid (PTSA) as a catalyst, benzoxazole intermediates can be cyclized to form the acetic acid derivative. Yields (~25%) may require optimization via solvent selection or catalyst loading .
Q. What analytical techniques are recommended for characterizing 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid?
Key methods include:
- Chromatography : TLC for reaction monitoring ; HPLC for purity assessment.
- Spectroscopy : H/C NMR to confirm substituent positions and functional groups (e.g., acetic acid moiety) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing interactions. This is critical for confirming benzoxazole ring geometry .
Q. How can researchers purify 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid effectively?
- Recrystallization : Use ethanol or DMF/acetic acid mixtures to remove by-products. For example, compound 13 was recrystallized from diethyl ether after acid-catalyzed synthesis .
- Liquid-liquid extraction : Partition between dichloromethane (DCM) and aqueous phases (e.g., 1 M HCl or NaHCO) to isolate the acidic component .
Advanced Research Questions
Q. How can synthetic yields of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid derivatives be optimized?
- Catalyst screening : Replace PTSA with Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity compared to conventional reflux .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., toluene) can suppress side reactions .
Q. What strategies address stereoselective challenges in benzoxazole-acetic acid derivatives?
- Chiral auxiliaries : Use (S)- or (R)-configured intermediates, as seen in profen drugs (e.g., flunoxaprofen), where stereochemistry impacts biological activity. Acyl-CoA ligase-mediated chiral inversion can convert inactive (R)-isomers to active (S)-forms .
- Enzymatic resolution : Lipases or esterases may separate enantiomers during ester hydrolysis .
Q. How can density functional theory (DFT) predict the electronic properties of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid?
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or spectral results)?
- By-product analysis : Use LC-MS to identify impurities from incomplete cyclization or oxidation .
- Crystallographic validation : Compare experimental X-ray structures with DFT-optimized geometries to detect conformational discrepancies .
- Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability in NMR or HPLC data .
Q. What methodologies assess the toxicity risks of benzoxazole-acetic acid analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
